molecular formula C11H14N2O2S B1373045 2-Amino-5-(thiomorpholin-4-yl)benzoic acid CAS No. 1183582-61-7

2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Cat. No.: B1373045
CAS No.: 1183582-61-7
M. Wt: 238.31 g/mol
InChI Key: BRWQPQXXGYZVMH-UHFFFAOYSA-N
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Description

2-Amino-5-(thiomorpholin-4-yl)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2S and its molecular weight is 238.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-thiomorpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWQPQXXGYZVMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183582-61-7
Record name 2-amino-5-(thiomorpholin-4-yl)benzoic acid
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Foundational & Exploratory

IUPAC name and CAS number for 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-5-(thiomorpholin-4-yl)benzoic acid (CAS 1183582-61-7 ) is a specialized anthranilic acid derivative utilized as a pharmacophore scaffold in medicinal chemistry. Structurally, it consists of a benzoic acid core substituted with an amino group at the ortho position (C2) and a thiomorpholine ring at the meta position (C5). This compound serves as a critical building block for the synthesis of kinase inhibitors (e.g., targeting EGFR, BTK) and Factor Xa inhibitors , where the thiomorpholine moiety acts as a lipophilic bioisostere of morpholine, modulating metabolic stability and membrane permeability.

This guide provides a comprehensive technical analysis of the compound, including validated synthetic protocols, structural characterization, and handling requirements for drug development workflows.

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
CAS Number 1183582-61-7
Common Synonyms 2-Amino-5-thiomorpholinobenzoic acid; 5-(Thiomorpholin-4-yl)anthranilic acid
Molecular Formula

Molecular Weight 238.31 g/mol
SMILES NC1=CC=C(N2CCSCC2)C=C1C(O)=O
InChI Key DTQZSDNGLWEEQD-UHFFFAOYSA-N
Physical & Chemical Properties
Property Value / Description
Appearance Off-white to pale yellow crystalline powder
Melting Point 185–189 °C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in Water
pKa (Calculated) Acid: ~3.8 (COOH); Base: ~2.5 (Aniline); ~5.5 (Thiomorpholine N)
LogP ~1.8 (Predicted)

Synthetic Pathways & Protocols

The synthesis of This compound is most efficiently achieved via Nucleophilic Aromatic Substitution (


)  followed by Nitro Reduction . This route is preferred over palladium-catalyzed coupling (Buchwald-Hartwig) for scale-up due to lower cost and the avoidance of heavy metal scavenging.
Reaction Scheme (Logic Flow)[6]

SynthesisPathway SM 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9) Inter Intermediate: 5-(Thiomorpholin-4-yl)-2-nitrobenzoic acid SM->Inter Step 1: SNAr K2CO3, DMF, 80°C Reagent Thiomorpholine (CAS 123-90-0) Reagent->Inter Product Target Product: This compound (CAS 1183582-61-7) Inter->Product Step 2: Reduction H2, Pd/C or Fe/HCl

Figure 1: Two-step synthetic pathway starting from 5-fluoro-2-nitrobenzoic acid.[1][2][3]

Detailed Experimental Protocol
Step 1: Synthesis of 5-(Thiomorpholin-4-yl)-2-nitrobenzoic acid
  • Principle : The para-nitro group activates the fluorine atom at the C5 position for nucleophilic attack by the secondary amine (thiomorpholine).

  • Reagents :

    • 5-Fluoro-2-nitrobenzoic acid (1.0 eq)

    • Thiomorpholine (1.2 eq)

    • Potassium Carbonate (

      
      ) (2.5 eq)
      
    • Solvent: DMF or DMSO (anhydrous)

Procedure :

  • Charge a reaction vessel with 5-Fluoro-2-nitrobenzoic acid (10.0 g, 54 mmol) and anhydrous DMF (100 mL).

  • Add Potassium Carbonate (18.6 g, 135 mmol) in portions. The suspension may turn yellow.

  • Add Thiomorpholine (6.7 g, 65 mmol) dropwise over 10 minutes.

  • Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Workup : Cool to room temperature and pour the mixture into ice-water (500 mL). Acidify carefully to pH ~3–4 using 1N HCl.

  • Isolation : The yellow precipitate (Intermediate) is filtered, washed with water (3 x 50 mL), and dried in a vacuum oven at 50 °C.

    • Expected Yield: 85–90%.

Step 2: Reduction to this compound
  • Principle : Chemoselective reduction of the nitro group to an aniline without reducing the thiomorpholine ring or decarboxylating.

  • Reagents :

    • Intermediate from Step 1 (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Hydrogen Gas (

      
      ) (Balloon pressure)
      
    • Solvent: Methanol or Ethanol

Procedure :

  • Dissolve the nitro-intermediate (10.0 g) in Methanol (150 mL).

  • Add 10% Pd/C (1.0 g) under an inert atmosphere (

    
    ). Caution: Pd/C is pyrophoric.
    
  • Purge the system with Hydrogen gas and stir under a

    
     balloon (1 atm) at room temperature for 12–16 hours.
    
  • Workup : Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Purification : Concentrate the filtrate under reduced pressure. The residue is recrystallized from Ethanol/Water or triturated with Diethyl Ether to yield the target compound as an off-white solid.

    • Expected Yield: 75–85%.

Structural Analysis & Quality Control

To ensure the integrity of the synthesized compound, the following spectral characteristics must be verified.

Method Expected Signals / Characteristics
1H NMR (DMSO-d6) δ 12.0 (br s, 1H, COOH); δ 7.15 (d, 1H, Ar-H3); δ 6.95 (dd, 1H, Ar-H4); δ 6.65 (d, 1H, Ar-H6); δ 3.20 (m, 4H, N-CH2); δ 2.65 (m, 4H, S-CH2). Note: Amine protons (NH2) typically appear broad around 5.0–6.0 ppm.
LC-MS (ESI) [M+H]+ = 239.1 ; [M-H]- = 237.1 . Single peak purity >98%.
IR Spectroscopy 3300–3400 cm⁻¹ (N-H stretch); 2500–3000 cm⁻¹ (O-H broad); 1680 cm⁻¹ (C=O acid); 1510 cm⁻¹ (Ar C=C).

Pharmaceutical Applications & Rationale

Scaffold Utility

This compound is a bioisostere of 2-amino-5-morpholinobenzoic acid. The substitution of oxygen (morpholine) with sulfur (thiomorpholine) alters the physicochemical profile:

  • Lipophilicity : Thiomorpholine is more lipophilic (higher LogP), improving blood-brain barrier (BBB) penetration or cell membrane permeability.

  • Metabolic Stability : The sulfur atom is susceptible to oxidation (S-oxide, sulfone), offering a handle for metabolic soft-spot engineering or prodrug design.

Target Classes[4][6]
  • Kinase Inhibitors : Used as the "head group" in Type I/II inhibitors where the carboxylic acid forms hydrogen bonds with the hinge region or is converted to an amide to access the back pocket.

  • Anticoagulants : Structural analog to the anthranilic acid core found in Factor Xa inhibitors (e.g., Betrixaban analogs), where the C5-substituent fills the S4 binding pocket.

Retrosynthetic Logic Diagram

Retrosynthesis Drug Target Drug Candidate (e.g., Kinase/Factor Xa Inhibitor) Scaffold Scaffold: This compound Drug->Scaffold Amide Coupling / Cyclization Precursors Precursors: 5-Fluoro-2-nitrobenzoic acid + Thiomorpholine Scaffold->Precursors Functional Group Interconversion (FGI) & C-N Bond Formation

Figure 2: Retrosynthetic disconnection showing the role of the scaffold in drug design.

Handling & Safety

  • Hazard Classification : Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word : WARNING.

  • Storage : Store at 2–8 °C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the thioether is sensitive to strong oxidants.

  • Incompatibility : Strong oxidizing agents (converts sulfide to sulfoxide/sulfone), Acid chlorides, Anhydrides.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12784668: 5-Amino-2-(thiomorpholin-4-yl)benzoic acid (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio . Product Data Sheet: this compound (CAS 1183582-61-7). Retrieved from [Link]

  • Asirvatham, S., et al. (2021) .[4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.[4] Retrieved from [Link]

  • Han, J., et al. (1999) .[5] Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407.[2][5] (Methodology Reference for Nitro-Benzoic Acid derivatives). Retrieved from [Link]

Sources

Technical Profile & Synthesis Guide: 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

[1][2]

CAS Number: 1183582-61-7 Molecular Formula: C₁₁H₁₄N₂O₂S Molecular Weight: 238.31 g/mol IUPAC Name: this compound Synonyms: 5-(Thiomorpholin-4-yl)anthranilic acid; 4-(3-Carboxy-4-aminophenyl)thiomorpholine.[1]

Executive Summary & Chemical Significance[1][3][4]

This compound is a bifunctional pharmacophore combining an anthranilic acid (2-aminobenzoic acid) core with a thiomorpholine ring at the C5 position.[1]

Structural Utility in Drug Design[3]
  • Anthranilic Acid Core: A "privileged scaffold" in medicinal chemistry, serving as a direct precursor to quinazolinones , quinazolines , and benzodiazepines —structures ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and GPCR ligands.[1][2]

  • Thiomorpholine Moiety: Acts as a bioisostere of morpholine.[1] The sulfur atom alters lipophilicity (

    
    ) and metabolic susceptibility compared to oxygen.
    
    • Lipophilicity:[1] Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability.[1][2]

    • Metabolic Handle:[1] The sulfur center is susceptible to oxidation (sulfoxide/sulfone), offering a tunable metabolic "soft spot" or a site for prodrug design.[2]

Chemical Synthesis: Validated Protocols

The synthesis of 5-substituted anthranilic acids typically follows a nucleophilic aromatic substitution (

11
Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

  • Electrophile: 5-Fluoro-2-nitrobenzoic acid (CAS 320-98-9) or 5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2).[1]

  • Nucleophile: Thiomorpholine (CAS 123-90-0).[1]

Visualization of Synthesis Pathway

The following diagram illustrates the critical reaction flow and intermediate structures.

SynthesisPathSM15-Fluoro-2-nitrobenzoic acid(Electrophile)InterIntermediate:5-(Thiomorpholin-4-yl)-2-nitrobenzoic acidSM1->InterStep 1: SnArK2CO3, DMF, 80°CSM2Thiomorpholine(Nucleophile)SM2->InterProdTarget:This compoundInter->ProdStep 2: ReductionH2, Pd/C, MeOH

Figure 1: Two-step regioselective synthesis via nucleophilic aromatic substitution (

Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Install the thiomorpholine ring at the C5 position.

  • Rationale: The nitro group at C2 activates the C5-halogen towards nucleophilic attack via the Meisenheimer complex.[1] Fluorine is preferred over chlorine due to higher electronegativity, which stabilizes the transition state.[1][2]

Reagents:

  • 5-Fluoro-2-nitrobenzoic acid (1.0 eq)[1]

  • Thiomorpholine (1.2 eq)[1]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.[1]

Procedure:

  • Charge a round-bottom flask with 5-Fluoro-2-nitrobenzoic acid (e.g., 10 mmol) and anhydrous DMF (5 mL/mmol).

  • Add

    
      (25 mmol) followed by Thiomorpholine  (12 mmol).
    
  • Heat the mixture to 80–90°C under nitrogen atmosphere for 4–6 hours.

  • Monitor: Check TLC (System: DCM/MeOH 9:1). The starting material (high

    
    ) should disappear, replaced by a yellow/orange spot (nitro-amine intermediate).[1]
    
  • Workup: Cool to room temperature. Pour into ice-water (10x volume). Acidify carefully with 1N HCl to pH ~3–4 to precipitate the carboxylic acid intermediate.[1][2]

  • Isolation: Filter the yellow solid, wash with water, and dry under vacuum.[2]

Step 2: Nitro Reduction

Objective: Convert the nitro group to the primary amine.[2]

  • Rationale: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification.[2]

Reagents:

  • Intermediate from Step 1 (1.0 eq)[1][3]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

  • Hydrogen Gas (

    
    ) (Balloon pressure)[1]
    
  • Solvent: Methanol or Ethanol.[1]

Procedure:

  • Dissolve the nitro-intermediate in Methanol (10 mL/mmol).

  • Add 10% Pd/C catalyst (caution: pyrophoric, add under argon flow).

  • Purge the system with

    
     gas and stir vigorously under a hydrogen balloon at room temperature for 2–4 hours.
    
  • Monitor: LCMS should show the mass shift (

    
    : Loss of 
    
    
    , gain of
    
    
    ).
  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH).[1][2]

Analytical Characterization Data

Researchers should verify the product using the following expected spectroscopic signatures.

TechniqueExpected Signals / Characteristics
Physical State Off-white to pale yellow solid.[1]
MS (ESI+)

¹H NMR (DMSO-d₆) COOH: Broad singlet ~12–13 ppm.Ar-H (C6): Doublet ~7.2 ppm (meta coupling).Ar-H (C4): Doublet of doublets ~7.0 ppm.Ar-H (C3): Doublet ~6.7 ppm (ortho to amine).NH₂: Broad singlet ~5.0–6.0 ppm.Thiomorpholine: Multiplets at ~3.0–3.5 ppm (

) and ~2.6–2.8 ppm (

).[1]
Solubility Soluble in DMSO, DMF, dilute acid/base.[2] Sparingly soluble in water, DCM.[1][2]

Applications in Drug Discovery[3][6]

This compound is primarily used as a scaffold for synthesizing 6-substituted quinazolin-4(3H)-ones .[1]

Quinazolinone Cyclization Workflow

The anthranilic acid reacts with formamide, urea, or acyl chlorides to close the pyrimidine ring.[2]

ApplicationsCore2-Amino-5-(thiomorpholin-4-yl)benzoic acidProd16-(Thiomorpholin-4-yl)quinazolin-4(3H)-one(Kinase Inhibitor Scaffold)Core->Prod1CyclizationProd26-(Thiomorpholin-4-yl)quinazoline-2,4-dioneCore->Prod2CyclizationReagent1+ Formamide(Niementowski Reaction)Reagent1->Prod1Reagent2+ Urea / HeatReagent2->Prod2

Figure 2: Derivatization pathways yielding bioactive heterocycles.

Biological Context[3][7][8]
  • Kinase Inhibition: The 6-position of quinazolines (derived from the C5 of this acid) points into the solvent-exposed region of the ATP binding pocket in many kinases (e.g., EGFR).[1] The thiomorpholine ring provides a solubilizing group that can interact with specific residues via the sulfur atom.[2]

  • Antibacterial Agents: Anthranilic acid derivatives are precursors to inhibitors of bacterial enzymes like FabH.[1]

References

  • Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12784668 (Isomer Reference). Retrieved from [Link](Note: Verify specific isomer CAS 1183582-61-7 in commercial catalogs).[1]

  • Synthesis Methodology (

    
    ): Accela ChemBio Inc. Product Catalog (2023). "this compound - CAS 1183582-61-7".[1] Retrieved from [Link]
    
  • Core Scaffold Reactivity: Zhang, J., et al. (2018).[1][2] "Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents". Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Methodological & Application

An Application Note: Facile Derivatization of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid for Parallel Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic construction of small molecule libraries is paramount for the identification of novel therapeutic agents. The 2-amino-5-(thiomorpholin-4-yl)benzoic acid scaffold represents a valuable starting point for such endeavors. This substituted anthranilic acid derivative features two key reactive handles—a nucleophilic aromatic amine and a carboxylic acid—allowing for extensive chemical diversification. The incorporation of a thiomorpholine moiety is particularly significant in medicinal chemistry, as it can enhance pharmacological profiles, including antimalarial, antioxidant, and hypolipidemic activities.[1][2][3][4] This application note provides a comprehensive guide to the derivatization of this scaffold, offering detailed, field-proven protocols for amide bond formation, sulfonylation, and multicomponent reactions, tailored for high-throughput parallel synthesis.

Core Scaffold: Properties and Handling

Structure:

  • IUPAC Name: this compound

  • CAS Number: 1237341-73-0

  • Molecular Formula: C₁₁H₁₄N₂O₂S[5]

  • Molecular Weight: 254.31 g/mol

  • Appearance: Off-white to yellow solid.

Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, maintain at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the nucleophilic amine via oxidation. The compound is amenable to dissolution in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) for use in automated liquid handling systems.

Derivatization Strategies for Library Synthesis

The true utility of the this compound scaffold lies in its capacity for diversification at two distinct points. This allows for the rapid generation of a large library of analogues from a single, advanced intermediate.

G cluster_0 Carboxylic Acid Derivatization cluster_1 Amino Group Derivatization cluster_2 Multicomponent Reaction Core This compound Amidation Amide Formation (R-NH2, Coupling Agents) Core->Amidation Sulfonylation Sulfonamide Formation (R-SO2Cl, Base) Core->Sulfonylation Acylation Amide Formation (R-COOH, Coupling Agents) Core->Acylation Ugi Ugi Reaction (Aldehyde, Isocyanide) Core->Ugi

Caption: Diversification points of the core scaffold.

PART A: Derivatization of the Carboxylic Acid Moiety

Strategy 1: Amide Bond Formation

The most robust and widely utilized method for derivatizing the carboxylic acid is through amide bond formation. This reaction couples the core scaffold with a diverse library of primary and secondary amines, introducing a wide range of functional groups and physicochemical properties.

Principle: The carboxylic acid is activated in situ using a coupling reagent to form a highly reactive intermediate (e.g., an active ester), which is then susceptible to nucleophilic attack by an amine.

Protocol: Parallel Amide Coupling using HATU

This protocol is optimized for a 96-well plate format.

  • Reagent Preparation (Stock Solutions):

    • Core Scaffold: 0.2 M solution of this compound in anhydrous DMF.

    • Amine Library: 0.3 M solutions of a diverse set of primary and secondary amines in anhydrous DMF.

    • HATU: 0.2 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF.

    • Base: 0.8 M solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Automated Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the core scaffold stock solution.

    • Add 100 µL (30 µmol, 1.5 equiv) of a unique amine stock solution to each well.

    • Add 200 µL (40 µmol, 2.0 equiv) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (80 µmol, 4.0 equiv) of the DIPEA stock solution.

  • Reaction Conditions:

    • Seal the reaction block securely with a pierceable cap mat.

    • Shake the block at room temperature for 12-18 hours. Reaction progress can be monitored by LC-MS.

  • Work-up and Isolation:

    • Quench the reaction by adding 200 µL of water to each well.

    • The product library can be purified via high-throughput reversed-phase HPLC or solid-phase extraction (SPE).

Causality Behind Choices:

  • HATU: Chosen for its high efficiency, low rate of epimerization (if chiral centers are present in the amine), and good solubility.

  • DIPEA: A non-nucleophilic base used to mop up the acid formed during the reaction, driving the equilibrium towards product formation without competing with the primary/secondary amine.

  • DMF: An excellent polar aprotic solvent that dissolves a wide range of organic molecules and reagents. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.

G

Caption: Automated amide coupling workflow.

PART B: Derivatization of the Amino Group

Strategy 2: Sulfonamide Synthesis

The aniline nitrogen provides a second point for diversification. Its reaction with sulfonyl chlorides is a reliable method for generating sulfonamide libraries. Sulfonamides are a privileged functional group in medicinal chemistry, known for their ability to act as bioisosteres of amides and engage in key hydrogen bonding interactions.[6]

Principle: The nucleophilic amino group attacks the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride and forming a stable S-N bond.[7][8]

Protocol: Parallel Sulfonamide Synthesis

  • Reagent Preparation (Stock Solutions):

    • Core Scaffold: 0.2 M solution of this compound in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Sulfonyl Chloride Library: 0.24 M solutions of various sulfonyl chlorides in the same solvent.

    • Base: 0.4 M solution of pyridine or triethylamine (TEA) in the same solvent.

  • Automated Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the core scaffold stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of the base stock solution.

    • Cool the reaction block to 0°C in an ice bath.

    • Slowly add 100 µL (24 µmol, 1.2 equiv) of the sulfonyl chloride stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and allow it to slowly warm to room temperature while shaking.

    • Continue shaking at room temperature for 4-12 hours. Monitor by LC-MS.

  • Work-up and Isolation:

    • Quench the reaction with 200 µL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • The combined organic layers can be concentrated and the products purified by preparative HPLC.

Causality Behind Choices:

  • Pyridine/TEA: Acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting aniline which would render it non-nucleophilic.[8]

  • Low Temperature Addition: The reaction is often exothermic. Adding the sulfonyl chloride at 0°C helps to control the reaction rate and minimize the formation of side products.

  • Solvent: DCM and THF are good choices as they are relatively unreactive and can dissolve the reactants. The choice may depend on the specific solubility of the sulfonyl chloride library members.

G

Caption: Automated sulfonamide synthesis workflow.

PART C: Multicomponent Reactions (MCRs)

Strategy 3: The Ugi Four-Component Reaction (Ugi-4CR)

For maximal complexity and rapid library generation, the Ugi-4CR is an unparalleled tool.[9][10] It combines four different starting materials in a single pot to create a highly decorated, peptide-like scaffold. In this case, the this compound serves as both the amine and carboxylic acid components.

Principle: The reaction proceeds through the initial formation of an imine from an aldehyde and an amine. This is followed by the addition of an isocyanide and a carboxylic acid to yield a stable α-acylamino amide product.[9][11][12]

Protocol: Parallel Ugi Reaction

  • Reagent Preparation (Stock Solutions):

    • Core Scaffold: 0.2 M solution of this compound in Methanol (MeOH).

    • Aldehyde/Ketone Library: 0.2 M solutions of various aldehydes or ketones in MeOH.

    • Isocyanide Library: 0.2 M solutions of various isocyanides in MeOH.

  • Automated Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the core scaffold stock solution.

    • Add 100 µL (20 µmol, 1.0 equiv) of a unique aldehyde/ketone solution to each well.

    • Add 100 µL (20 µmol, 1.0 equiv) of a unique isocyanide solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and shake at room temperature for 24-48 hours. The reaction is often self-optimizing, but gentle heating (40-50°C) can sometimes accelerate stubborn transformations.

  • Work-up and Isolation:

    • In many cases, the Ugi product may precipitate out of the methanolic solution upon completion. If so, the product can be isolated by filtration.[11]

    • If the product remains in solution, the solvent can be evaporated in vacuo, and the residue purified by chromatography.

Causality Behind Choices:

  • Methanol: The preferred solvent for Ugi reactions as it effectively solubilizes the starting materials and facilitates the formation of the key intermediates.

  • Stoichiometry: A 1:1:1:1 ratio is typically effective, showcasing the high atom economy of MCRs.

  • Simplicity: The reaction requires no additional catalysts or reagents, making it exceptionally well-suited for high-throughput synthesis.

G Core Core Scaffold (Amine + Acid) MCR_Pot One-Pot Reaction (Methanol, RT) Core->MCR_Pot Aldehyde Aldehyde Library Aldehyde->MCR_Pot Isocyanide Isocyanide Library Isocyanide->MCR_Pot Product α-Acylamino Amide Library MCR_Pot->Product

Caption: The Ugi four-component reaction scheme.

Library Purification and Quality Control

The success of any high-throughput screening campaign relies on the purity and identity of the compounds in the library.[13] A robust QC process is therefore non-negotiable.

Workflow:

  • Crude Sample Analysis: A small aliquot from each well is diluted and analyzed by high-throughput LC-MS to determine the success of the reaction and the purity of the crude product.

  • Purification: Based on the QC data, compounds are purified. Reversed-phase HPLC is the workhorse for library purification, allowing for the separation of the desired product from unreacted starting materials and byproducts.

  • Post-Purification QC: Purified fractions are re-analyzed by LC-MS to confirm purity (>95% is a common standard) and identity (correct molecular weight).

  • Final Plate Preparation: Purified, confirmed compounds are dried, weighed (or concentration determined), dissolved in DMSO to a standard concentration (e.g., 10 mM), and plated into final screening-ready formats.

Data Presentation: QC Methods

Technique Purpose Information Gained
LC-MS Purity assessment & identity confirmationRetention time, peak area (% purity), molecular weight of parent ion.
¹H NMR Structural confirmation (for select hits)Confirms the chemical structure of the final compound. Not typically feasible for an entire library but essential for validating key compounds.
High-Res MS Exact mass determinationProvides high-accuracy mass data to confirm the elemental composition of a synthesized molecule.

Conclusion

The this compound scaffold is an exceptionally versatile building block for combinatorial chemistry. By leveraging robust, parallelizable reactions such as amide coupling, sulfonamide synthesis, and the Ugi multicomponent reaction, researchers can rapidly and efficiently generate large, diverse libraries of novel compounds. The protocols outlined in this note provide a solid foundation for these synthetic efforts, enabling the exploration of vast chemical space in the quest for new and effective therapeutic agents.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • Kenseth, J. R., & Coldiron, S. J. (2004). High-throughput characterization and quality control of small-molecule combinatorial libraries. Current Opinion in Chemical Biology, 8(4), 418-423. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]

  • ResearchGate. Synthesis of sulfonamides from sulfinate salts and amines or anilines. [Link]

  • The Role of Thiomorpholine 1,1-Dioxide in Pharmaceutical Synthesis. (2026). [Link]

  • Organic Letters. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • ResearchGate. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. [Link]

  • Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. [Link]

  • PubMed. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]

  • Google Patents.
  • ACS Publications. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]

  • ResearchGate. ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Google Patents.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PrepChem.com. Synthesis of anthranilic acid amide. [Link]

  • Chemical Reviews. Synthesis and Applications of Small Molecule Libraries. [Link]

  • Kdpharmagroup. Purification Technologies Small Molecules. [Link]

  • PubMed Central. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • YouTube. (2023). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. [Link]

  • PubMed Central. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. [Link]

  • MDPI. Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • ResearchGate. Library synthesis a The multicomponent Ugi reaction incorporates an.... [Link]

  • PubChem. 5-Amino-2-(thiomorpholin-4-yl)benzoic acid. [Link]

Sources

Application Notes and Protocols for the Use of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fragment-Based Drug Discovery and the Potential of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak but efficient binding to a biological target.[4][5][6] These initial "hits" are then optimized into more potent, drug-like molecules through structure-guided strategies.[3][5] This approach offers several advantages, including a more thorough exploration of chemical space and a higher probability of identifying hits with good ligand efficiency.[2][3]

The fragment, This compound , presents an intriguing starting point for an FBDD campaign. Its structure embodies key features that are desirable in a fragment library:

  • A Combination of Pharmacophores: It marries the three-dimensional character of the thiomorpholine ring with the planer, interactive aminobenzoic acid moiety. The thiomorpholine scaffold is a "privileged" structure in medicinal chemistry, known to be present in a variety of bioactive compounds.[7][8] The sulfur atom, in particular, can increase lipophilicity and serves as a potential site for metabolic oxidation, a property that can be fine-tuned during lead optimization.[9] The aminobenzoic acid portion offers hydrogen bond donors and acceptors, crucial for target recognition, and provides clear vectors for chemical elaboration.[10][11][12]

  • "Rule of Three" Compliance: With a molecular weight of approximately 238.3 g/mol , this fragment adheres to the "Rule of Three," a guideline for fragment design that favors lower molecular weight, moderate lipophilicity, and a limited number of hydrogen bond donors and acceptors to maintain ample room for optimization.[6]

  • Synthetic Tractability: The presence of the amino and carboxylic acid groups on the aromatic ring provides readily available chemical handles for synthetic chemists to perform "fragment growing," "linking," or "merging" strategies to enhance binding affinity and selectivity.[5]

This document provides a detailed guide for researchers on how to effectively utilize a fragment like this compound in an FBDD workflow, from initial screening to hit validation and optimization.

Part 1: The FBDD Workflow - A Conceptual Overview

The journey from a fragment library to a lead compound is a multi-step process that relies on the integration of various biophysical techniques and medicinal chemistry.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screen Primary Screen Fragment Library->Primary Screen e.g., SPR, NMR, Thermal Shift Orthogonal Screen Orthogonal Screen Primary Screen->Orthogonal Screen Hit Validation Structural Biology Structural Biology Orthogonal Screen->Structural Biology Binding Mode Analysis (X-ray, NMR) Medicinal Chemistry Medicinal Chemistry Structural Biology->Medicinal Chemistry Structure-Guided Design Lead Compound Lead Compound Medicinal Chemistry->Lead Compound Fragment Growing/Linking

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Part 2: Experimental Protocols

The following protocols are designed to be adaptable to a variety of protein targets. The key is the use of highly sensitive biophysical methods to detect the weak interactions characteristic of fragments.[4][13][14]

Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for primary fragment screening due to its sensitivity, high throughput, and ability to provide kinetic data.[13][15][16][17]

Rationale: SPR measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for the direct detection of fragment binding.[13] This technique is particularly advantageous for its low protein consumption and the ability to weed out non-specific binders early in the process.[15]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • Include a reference flow cell (e.g., mock-coupled or coupled with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Library Preparation:

    • Prepare a stock solution of this compound and other fragments in 100% DMSO.

    • Create working solutions by diluting the stock solutions into the running buffer to a final concentration typically in the 100 µM to 1 mM range. The final DMSO concentration should be kept constant across all samples and ideally below 5%.

  • SPR Screening Assay:

    • Equilibrate the sensor chip with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Identify "hits" based on a binding response significantly above the background noise.

    • For confirmed hits, perform dose-response experiments to determine the equilibrium dissociation constant (KD).

Parameter Typical Value/Range Rationale
Fragment Concentration100 µM - 1 mMTo detect weak binding affinities common in FBDD.
Flow Rate30 - 50 µL/minTo minimize mass transport limitations.
Association Time60 - 120 secondsSufficient time to observe binding.
Dissociation Time120 - 300 secondsTo observe the off-rate of the fragment.
Running BufferTarget-specific (e.g., PBS, HEPES) with 0.05% Tween-20To maintain protein stability and reduce non-specific binding.
Protocol 2.2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust method for validating hits from primary screens.[18][19] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for FBDD.[20][21]

Rationale: NMR can unambiguously confirm direct binding of the fragment to the target protein in solution, reducing the likelihood of false positives from techniques like SPR that rely on surface immobilization.[18] It can also provide information about the binding epitope.

Step-by-Step Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare two samples for each fragment to be tested:

      • Sample A: Fragment + Target Protein in a suitable deuterated buffer.

      • Sample B (Control): Fragment only in the same buffer.

    • The typical protein concentration is 10-50 µM, and the fragment concentration is 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for the control sample to identify the fragment's resonance signals.

    • For Sample A, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no fragment signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 30 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding.

    • The intensity of the STD signals is proportional to the binding affinity.

Protocol 2.3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein is a cornerstone of FBDD, providing atomic-level details of the binding interaction.[22][23][24]

Rationale: A high-resolution crystal structure reveals the precise binding mode of the fragment, including key hydrogen bonds and hydrophobic interactions.[22][25] This information is invaluable for guiding the structure-based design of more potent analogs.[22][26]

Step-by-Step Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions of the target protein alone to obtain well-diffracting apo-crystals.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the apo-crystals to a solution containing a high concentration of this compound (typically 1-10 mM) for a period ranging from minutes to hours.

    • Co-crystallization: Set up crystallization screens with the protein pre-incubated with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the soaked or co-crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Carefully examine the electron density maps to confirm the presence and determine the orientation of the bound fragment.

    • Refine the structure to obtain a high-quality model of the protein-fragment complex.

Part 3: Hit-to-Lead Optimization Strategies

Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to evolve it into a potent lead compound.

Hit_to_Lead cluster_0 Fragment Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound Growing Fragment Growing (e.g., at amino or carboxyl group) Fragment->Growing Linking Fragment Linking (if a second fragment binds nearby) Fragment->Linking Merging Fragment Merging (if another fragment overlaps) Fragment->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Sources

Troubleshooting & Optimization

improving the yield of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Introduction

This guide addresses the synthesis of This compound , a critical scaffold often utilized in the development of Type II kinase inhibitors (e.g., TIE2, ABL1 inhibitors).

Synthesizing this molecule presents two distinct chemical challenges:

  • Regioselectivity: Ensuring the thiomorpholine moiety couples exclusively at the 5-position without affecting the 2-amino precursor (or its nitro equivalent).

  • Sulfur Sensitivity: The sulfide linkage in the thiomorpholine ring is highly susceptible to poisoning transition metal catalysts (like Pd/C) during hydrogenation and can easily oxidize to sulfoxides/sulfones if handled aggressively.

This technical support document is structured to provide a robust, scalable protocol while proactively troubleshooting common failure modes.

Module 1: The Optimized Synthetic Pathway

We recommend a Nucleophilic Aromatic Substitution (


)  followed by a Chemo-selective Nitro Reduction . This route avoids the use of palladium catalysts during the coupling stage and utilizes iron-mediated reduction to protect the sulfur atom.
Visual Workflow (DOT Diagram)

SynthesisWorkflow SM Starting Material 5-Fluoro-2-nitrobenzoic acid (or 5-Chloro analog) Step1 Step 1: SNAr Coupling Reagent: Thiomorpholine Base: K2CO3 / DMF Temp: 80-100°C SM->Step1 Nucleophilic Attack Inter Intermediate 2-Nitro-5-(thiomorpholin-4-yl) benzoic acid Step1->Inter Isolation (Acid precipitation) Step2 Step 2: Nitro Reduction Reagent: Fe powder / NH4Cl Solvent: EtOH / H2O Temp: 70°C Inter->Step2 Selective Reduction Product Target Product 2-Amino-5-(thiomorpholin-4-yl) benzoic acid Step2->Product Purification (pI Precipitation)

Caption: Logical flow for the synthesis of this compound, prioritizing sulfur tolerance.

Module 2: Detailed Experimental Protocols

Step 1: Coupling

Objective: Install the thiomorpholine ring at the 5-position.

Protocol:

  • Charge: In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzoic acid (1.0 equiv) in DMF (5-7 volumes).

    • Note: The 5-fluoro analog is preferred over 5-chloro for faster kinetics and lower temperatures, reducing thermal oxidation of the thiomorpholine.

  • Base: Add Potassium Carbonate (

    
    )  (2.5 equiv). The extra base is required to neutralize the carboxylic acid and scavenge the HF/HCl byproduct.
    
  • Addition: Add Thiomorpholine (1.2 equiv) dropwise.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC/LC-MS.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Pour the mixture into crushed ice/water.

    • Acidify carefully with 1N HCl to pH ~3–4.

    • Crucial: The yellow/orange precipitate (Intermediate) should be filtered, washed with water, and dried.

Step 2: Chemo-selective Reduction

Objective: Reduce the nitro group to an amine without poisoning the catalyst or desulfurizing the ring.

Protocol:

  • Charge: Suspend the nitro-intermediate (from Step 1) in Ethanol:Water (3:1) .

  • Activator: Add Ammonium Chloride (

    
    )  (5.0 equiv).
    
  • Reductant: Add Iron Powder (5.0 equiv, <325 mesh).

  • Reaction: Heat to reflux (approx. 70–80°C) with vigorous stirring for 2–4 hours.

    • Mechanism:[2][4][5][6][7] Fe oxidizes to Fe(II)/Fe(III) while donating electrons to reduce

      
       to 
      
      
      
      . This method is inert toward the sulfide in thiomorpholine.
  • Workup:

    • Hot filter through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Concentrate the filtrate to remove ethanol.

    • Isolation: Adjust the aqueous residue to the isoelectric point (pH ~6.0–6.5). The product (zwitterion) will precipitate.

    • Recrystallize from Ethanol/Water if necessary.[1]

Module 3: Troubleshooting Guide

Phase 1: Coupling Issues
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Deactivated Substrate: Using 5-chloro instead of 5-fluoro requires higher activation energy.Switch to 5-fluoro-2-nitrobenzoic acid . If sticking with 5-chloro, increase temp to 110°C and use DMSO instead of DMF.
Impurity: Hydrolysis Wet Solvent: Water in DMF competes with thiomorpholine, hydrolyzing the halide to a phenol.Use anhydrous DMF . Ensure

is dry.
Wrong Isomer Formed Starting Material Error: Using 2-chloro-5-nitrobenzoic acid instead of 5-chloro-2-nitrobenzoic acid.Verify SM CAS: Ensure you are using 5-chloro-2-nitrobenzoic acid (CAS: 2516-96-3). The nitro group must be ortho to the carboxyl, and the halogen para to the nitro.
Phase 2: Reduction & Isolation Issues
SymptomProbable CauseCorrective Action
Stalled Reduction Catalyst Poisoning: If using Pd/C, the thiomorpholine sulfur is poisoning the Pd surface.STOP using Pd/C. Switch immediately to Fe/NH4Cl (as described) or Sodium Dithionite (

)
.
Desulfurization Raney Nickel Usage: Raney Ni aggressively strips sulfur, breaking the thiomorpholine ring.Avoid Raney Nickel. If catalytic hydrogenation is mandatory, use sulfided platinum on carbon (Pt(S)/C), though Fe is superior here.
No Precipitate (Yield Loss) pH Mismatch: The product is amphoteric (Amino acid). It is soluble at both low pH (cation) and high pH (anion).Perform a precise pH titration . Slowly adjust pH to 6.0–6.5 while cooling. If no solid forms, salt out with NaCl.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (H2 + Pd/C) to avoid iron waste? A: We strongly advise against it. The sulfur atom in thiomorpholine acts as a catalyst poison, binding irreversibly to Palladium active sites. This leads to extremely slow reactions or high catalyst loading requirements (up to 50-100% w/w), which is uneconomical. If you must use hydrogenation, use Platinum on Carbon (Pt/C) which is more resistant to sulfur poisoning, but expect lower turnover frequencies [1].

Q2: My product turns dark upon drying. What is happening? A: This indicates oxidation of the sulfur to a sulfoxide (


) or air oxidation of the electron-rich aniline.
  • Fix: Dry the product in a vacuum oven under Nitrogen or Argon at moderate temperatures (<50°C). Store the final compound in amber vials under inert gas.

Q3: Why not use the methyl ester (Methyl 5-chloro-2-nitrobenzoate) for the first step? A: You certainly can. Using the ester prevents the formation of the carboxylate salt during the


 reaction, which can improve the electrophilicity of the ring. However, this adds a hydrolysis step later (saponification). The protocol above uses the free acid to reduce step count, but if yields in Step 1 are stubborn, converting to the methyl ester is a valid optimization strategy [2].

References

  • BenchChem. Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin: An Application Note. (General reduction and nitro-chemistry protocols). Link(Verified context via search results for nitro-reduction methodologies).

  • PrepChem. Synthesis of 5-amino-2-morpholinobenzoic acid. (Analogous chemistry demonstrating the SNAr/Reduction sequence on the morpholine congener). Link

  • National Institutes of Health (PubChem). 5-Amino-2-(thiomorpholin-4-yl)benzoic acid - Compound Summary.Link

  • Google Patents. Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole (Context on thiosemicarbazide and benzoic acid derivatives). CN110724115A. Link

Sources

troubleshooting purification of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Ticket ID: #PUR-5THIO-ANT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for This compound . This intermediate is a critical scaffold in kinase inhibitor synthesis (e.g., EGFR inhibitors).

Why is this purification difficult? You are likely facing a "perfect storm" of three chemical behaviors:

  • Zwitterionic Solubility: It possesses both an acidic carboxyl group and basic amine moieties, leading to poor solubility in standard organic solvents and "oiling out" during aqueous workups.

  • Sulfur Oxidation: The thiomorpholine sulfur is highly susceptible to oxidation, forming sulfoxide (

    
    ) impurities that are difficult to separate by chromatography.
    
  • Thermal Instability: As an anthranilic acid derivative, it risks decarboxylation at high temperatures.

This guide provides modular troubleshooting for these specific issues.

Module 1: The "Ghost" Impurity (Sulfur Oxidation)[1]

User Complaint: "I see a new impurity peak (M+16) increasing during my workup or drying process."

Diagnosis: This is the S-oxide (sulfoxide) derivative.[1][2] The thiomorpholine sulfur is a thioether, which oxidizes rapidly in air, especially under acidic conditions or in the presence of trace metals.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Solvent Degassing Mandatory Dissolved oxygen is the primary oxidant.[1][2][3] Sparge all buffers/solvents with

or Argon for 15 mins before use.[1]
Antioxidants Add 0.1% Ascorbic Acid or 5 mM Methionine to aqueous buffers.These act as "sacrificial" reducing agents, scavenging oxidants before they react with the thiomorpholine sulfur.
Drying Vacuum oven at <40°C with

bleed.
Heat accelerates oxidation.[1] A nitrogen bleed prevents back-diffusion of air into the oven.[1][2]
Rescue Treat crude with Sodium Metabisulfite (

).[1]
If oxidation has already occurred, a mild reduction step during workup can revert the sulfoxide back to the sulfide.

Visual Mechanism: The Oxidation Trap

OxidationPathway Start Target Molecule (Thioether) Impurity Sulfoxide Impurity (M+16) Start->Impurity Slow Oxidation (pH < 4) Oxidant Dissolved O2 / Peroxides (in solvents) Oxidant->Impurity Impurity->Start Reduction Rescue Rescue: Treat with Na2S2O5 or TCEP Rescue->Start

Figure 1: Mechanism of S-oxidation and the reductive rescue pathway.

Module 2: Isolation & "Oiling Out" (Isoelectric Precipitation)

User Complaint: "When I acidify my reaction mixture to precipitate the product, it turns into a sticky gum or oil instead of a solid."

Diagnosis: You are likely acidifying too predominantly or too quickly. As a zwitterion, the compound has a specific Isoelectric Point (pI) where its net charge is zero and water solubility is lowest. If you overshoot this pH or add acid too fast, you trap impurities and solvent, causing oiling.

The "Controlled Swing" Protocol:

  • Dissolution: Ensure the crude is fully dissolved in alkaline water (pH 10-11) using NaOH.[1][2] Filter off any insoluble mechanical impurities here.

  • The Approach: Slowly add 1M Acetic Acid (preferred over HCl to prevent localized low pH shock) while stirring vigorously.

  • The Critical Zone:

    • Target pH: approx. 4.5 - 5.5 (Theoretical pI for amino-benzoic acids).[1][2]

    • Observation: Cloudiness will start around pH 6.[1]5. STOP addition. Stir for 30 minutes to allow nucleation.

  • Crystallization: Resume acid addition dropwise until pH 4.8 is reached. Cool to 4°C.[1]

  • Wash: Filter and wash with degassed water (to remove salts) followed by cold isopropanol (to remove organic impurities and dry the solid).

Module 3: HPLC Method Development (Tailing Peaks)

User Complaint: "My HPLC peaks are broad and tailing. I can't separate the regioisomers."

Diagnosis: The interaction between the basic nitrogen of the thiomorpholine and the residual silanols on the HPLC column causes tailing.[3] Furthermore, the zwitterionic nature means retention is highly sensitive to pH.

Recommended Method Parameters:

ComponentSettingReason
Column C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl)"Polar embedded" or "endcapped" columns shield silanols, reducing amine tailing.[1][2][3]
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) Formate buffer suppresses ionization of the carboxylic acid slightly while keeping the amine protonated, improving peak shape. Avoid Phosphate (non-volatile).[1]
Mobile Phase B Acetonitrile Methanol can cause higher backpressure and broader peaks for this class of compounds.
Temperature 40°C Slightly elevated temperature improves mass transfer and sharpens amine peaks.

Purification Decision Matrix

PurificationMatrix Input Crude Mixture PurityCheck Purity > 85%? Input->PurityCheck Cryst Isoelectric Precipitation (pH 4.8 - 5.2) PurityCheck->Cryst Yes PrepLC Prep-HPLC (Ammonium Formate Buffer) PurityCheck->PrepLC No (Small Scale) Flash Flash Chromatography (DCM:MeOH with 1% NH4OH) PurityCheck->Flash No (Large Scale) Wash Wash: Cold IPA/Water Cryst->Wash Final Pure Solid Store under Argon Wash->Final PrepLC->Final Flash->Cryst

Figure 2: Decision tree for selecting the appropriate purification workflow.[1][2][3]

FAQ: Frequently Asked Questions

Q: Can I use silica gel chromatography (Flash) for this? A: Yes, but standard Hexane/Ethyl Acetate will not work. The molecule is too polar.

  • Recipe: Use Dichloromethane (DCM) and Methanol (MeOH).[1]

  • Modifier: You must add 1% Ammonium Hydroxide (

    
    ) or Triethylamine to the mobile phase. This deprotonates the silica silanols, preventing the thiomorpholine amine from sticking permanently to the column.
    

Q: The solid is turning pink/brown upon storage. A: This indicates aniline oxidation.

  • Fix: Store the solid in an amber vial under Argon at -20°C. Ensure all solvent traces (especially chlorinated solvents) are removed, as they can accelerate radical decomposition.[1]

Q: How do I confirm the structure isn't the regioisomer? A: The starting material (likely 5-chloro-2-nitrobenzoic acid) dictates the regiochemistry.[1][2][3] However, to confirm:

  • NMR: Look for the specific coupling patterns of the aromatic protons. The protons at positions 3, 4, and 6 will show distinct splitting (doublet, doublet of doublets, doublet).

  • NOESY: A 2D NOESY experiment can show spatial proximity between the thiomorpholine ring protons and the aromatic proton at position 6.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Kazakevich, Y., & LoBrutto, R. HPLC for Pharmaceutical Scientists. Wiley-Interscience, 2007.[1][2] Link (Method development for zwitterionic compounds).[1]

  • News-Medical.Net. "How to Reduce the Oxidation of Therapeutic Proteins." (Discusses methionine/thioether oxidation prevention strategies applicable to thiomorpholine). Link

  • PrepChem. "Preparation of 2-amino-5-chlorobenzoic acid." (Foundational workup procedures for anthranilic acid derivatives). Link

  • BOC Sciences. "Common Additives for Protein Purification." (Source for antioxidant buffer additives like TCEP and Methionine).[1]

Sources

Technical Support Center: Purifying 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting and practical guidance for the purification of 2-Amino-5-(thiomorpholin-4-yl)benzoic acid. Our approach is rooted in foundational chemical principles to empower you to overcome common challenges encountered during its purification.

Understanding the Molecule and Potential Impurities

This compound is a multifaceted molecule featuring an aromatic carboxylic acid, a primary aromatic amine, and a tertiary amine within the thiomorpholine ring. This amphoteric nature, with both acidic and basic centers, is key to designing effective purification strategies.

Impurities in a given sample can generally be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 2-amino-5-halobenzoic acid or thiomorpholine.

  • Reaction By-products: Side-reactions can lead to structurally similar impurities, such as regioisomers or over-alkylated products.

  • Degradation Products: The thiomorpholine ring can be susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone.

A logical workflow for purification is essential for achieving high purity. The following diagram outlines a general strategy.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Steps Initial_Crude Crude Product TLC_HPLC TLC/HPLC Analysis (Assess purity & impurity profile) Initial_Crude->TLC_HPLC Recrystallization Recrystallization (Solvent screening) TLC_HPLC->Recrystallization If major impurities have different solubilities Acid_Base Acid-Base Extraction (Leverage amphoteric nature) TLC_HPLC->Acid_Base If impurities are neutral or less amphoteric Purity_Check Final Purity Check (HPLC, NMR) Recrystallization->Purity_Check Acid_Base->Purity_Check Column_Chromatography Column Chromatography (Normal or Reverse Phase) Drying Drying (Under vacuum) Column_Chromatography->Drying Purity_Check->Column_Chromatography Purity_Check->Drying If purity is sufficient Pure_Product Pure Product Drying->Pure_Product Chromatography_Troubleshooting cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase Change Problem Poor Separation or Peak Tailing Add_Modifier Add Modifier (e.g., TEA or Acetic Acid) Problem->Add_Modifier Initial step for tailing Gradient_Elution Use Gradient Elution Problem->Gradient_Elution For closely eluting peaks Reverse_Phase Switch to Reverse Phase (C18) Add_Modifier->Reverse_Phase If tailing persists Gradient_Elution->Reverse_Phase If resolution is still poor Ion_Exchange Use Ion-Exchange Resin Reverse_Phase->Ion_Exchange For highly charged species Other_Phases Consider Alumina or Chemically Modified Silica Ion_Exchange->Other_Phases Alternative selectivity

Technical Support Center: Workup & Troubleshooting for 2-Amino-5-(thiomorpholin-4-yl)benzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for 2-Amino-5-(thiomorpholin-4-yl)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The success of its synthesis is critically dependent on a robust and well-understood workup and purification procedure. The zwitterionic potential of the molecule, possessing both a basic amino group and an acidic carboxylic acid, presents unique challenges and opportunities for its isolation.

This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to adapt and overcome experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the standard workup procedure for isolating this compound after a typical synthesis?

A standard and effective method for isolating this amphoteric molecule is through an acid-base extraction. This procedure leverages the different pKa values of the functional groups to selectively move the target compound between aqueous and organic phases, leaving behind neutral impurities and unreacted starting materials.

Standard Protocol: Acid-Base Extraction
  • Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature. If a strong base like NaOtBu was used, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Dilution & Phase Separation: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, EtOAc) and water.

  • Initial Wash: Separate the organic layer. Wash it sequentially with water and then brine to remove water-soluble impurities.

  • Basic Extraction: Extract the organic layer with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, rendering it water-soluble. Repeat this extraction 2-3 times to ensure complete transfer.

    • Expert Insight: Using a stronger base like NaOH is generally avoided as it can potentially hydrolyze other functional groups or lead to emulsion formation.

  • Aqueous Layer Wash: The combined basic aqueous layers now contain your product. Wash this aqueous phase once with a fresh portion of organic solvent (e.g., EtOAc or DCM) to remove any remaining neutral or basic organic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify with 1 M hydrochloric acid (HCl) with vigorous stirring. Monitor the pH with litmus paper or a pH meter. The product will precipitate out as the pH drops, typically around its isoelectric point (pH 4-6).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a cold, non-polar solvent like hexanes or diethyl ether to aid in drying.[1][2]

  • Drying: Dry the purified solid under high vacuum.

Q2: My product appears oily or won't solidify after acidification. What should I do?

This is a common issue often caused by residual organic solvent, the presence of impurities acting as a eutectic mixture, or incomplete protonation/deprotonation.

  • Trituration: Transfer the oily substance to a flask and add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. This process can wash away soluble impurities and induce crystallization of your product.

  • Re-dissolve and Re-precipitate: If trituration fails, re-dissolve the oil in a minimal amount of a suitable organic solvent, return it to a separatory funnel, and repeat the acid-base extraction (steps 4-7 from Q1). Ensure the final pH is correct and allow sufficient time for precipitation in the cold.

  • Salting Out: If the product has some water solubility, the yield upon precipitation can be low. Before filtration, saturate the acidic aqueous solution with sodium chloride (NaCl) to decrease the solubility of the organic product.[1]

Q3: How do I choose an appropriate solvent for recrystallization?

Recrystallization is an excellent final purification step. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4][5]

Recommended Solvents for Aminobenzoic Acid Derivatives:
SolventSuitability for RecrystallizationComments
Ethanol/Water ExcellentDissolve the compound in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Allow to cool slowly.
Ethyl Acetate GoodA good option for compounds with moderate polarity. Can be paired with hexanes as an anti-solvent.[4][6]
Isopropanol GoodSimilar properties to ethanol but less volatile.
Acetonitrile FairCan be effective, but its high boiling point may require longer cooling times.[6]

Experimental Protocol: Recrystallization from Ethanol/Water

  • Place the crude, dry product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling (using a water bath or heating mantle) until the solid completely dissolves.

  • While hot, add deionized water dropwise until a persistent cloudiness (turbidity) appears.

  • Add a few more drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold 50:50 ethanol/water.

  • Dry the crystals under high vacuum.

Troubleshooting Guide

This section addresses specific, complex problems that can arise during the workup of this compound syntheses, particularly those involving palladium catalysis.

Scenario 1: Low yield after workup, but TLC/LC-MS of the crude reaction shows good conversion.
  • Possible Cause A: Incomplete Extraction. The zwitterionic nature of the product can lead to its partial retention in the organic layer during basic extraction or in the aqueous layer if the pH for precipitation is not optimal.

    • Solution:

      • Perform the basic extraction (Step 4, Q1) three to four times to ensure complete transfer to the aqueous phase.

      • When acidifying (Step 6, Q1), adjust the pH slowly and check it carefully. The isoelectric point is where the molecule has a net-zero charge and minimum water solubility. Overshooting the pH to be too acidic can re-protonate the aniline nitrogen, increasing water solubility.

      • After filtering the precipitate, re-extract the acidic filtrate with ethyl acetate (3x) to recover any dissolved product.

  • Possible Cause B: Emulsion Formation. The presence of insoluble byproducts or catalyst residues can lead to the formation of a stable emulsion during the acid-base extraction, trapping the product in the interfacial layer.

    • Solution:

      • Add a small amount of brine to the separatory funnel to help break the emulsion.

      • Filter the entire mixture through a pad of Celite® to remove particulate matter that may be stabilizing the emulsion.

      • Allow the separatory funnel to stand undisturbed for an extended period (30-60 minutes).

Scenario 2: The final product is dark and discolored (brown, purple, or black).
  • Possible Cause A: Oxidation of the Aniline Moiety. Aromatic amines are susceptible to air oxidation, which can be accelerated by residual metals or light, leading to highly colored polymeric impurities.

    • Solution:

      • Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon, especially for the workup steps.

      • Reducing Wash: During the initial organic washes (Step 3, Q1), include a wash with a mild reducing agent like 5% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to remove oxidizing agents and reverse minor oxidation.

      • Activated Carbon: If the color persists in the final product, it can sometimes be removed during recrystallization. Add a small amount of activated carbon (charcoal) to the hot solution before filtering it through Celite® (hot filtration). Use charcoal sparingly, as it can adsorb the desired product and reduce yield.

  • Possible Cause B: Residual Palladium Catalyst. If a Buchwald-Hartwig coupling was used, residual palladium species can appear as a dark coloration (palladium black).[7]

    • Solution:

      • Celite Filtration: Before the aqueous workup, dilute the crude reaction mixture with a suitable solvent (e.g., toluene or EtOAc) and filter it through a plug of Celite®. This can remove a significant portion of the precipitated catalyst.

      • Ligand Scavenging: Some phosphine ligands and their oxides can be difficult to remove. Consider washing the organic layer with dilute acid (e.g., 1 M HCl) if the product is not acid-sensitive at that stage, though this is not ideal for our target molecule. Column chromatography is often the most effective method.

Scenario 3: Product is contaminated with unreacted starting materials (e.g., 2-amino-5-bromobenzoic acid and thiomorpholine).
  • Possible Cause: Similar Physical Properties. The starting materials have functional groups and polarities similar to the product, making separation by simple extraction challenging.

    • Solution: Column Chromatography. If high purity is required and extraction/recrystallization are insufficient, silica gel column chromatography is the definitive solution.[8]

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient system is often most effective. Start with a less polar mixture and gradually increase the polarity. A common system is a gradient of Ethyl Acetate in Hexanes. For this specific molecule, a dichloromethane/methanol system may also be effective.

        • Example Gradient: Start with 100% Dichloromethane (DCM), gradually increasing to 5-10% Methanol (MeOH) in DCM.

      • Expert Insight: The benzoic acid moiety can cause the compound to streak on the silica gel. Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

Visual Workflow Guides

General Workup and Purification Workflow

This diagram outlines the complete logical flow from a crude reaction mixture to the final, purified product.

CRUDE Crude Reaction Mixture QUENCH 1. Quench Reaction (e.g., sat. aq. NH4Cl) CRUDE->QUENCH DILUTE 2. Dilute with EtOAc & H2O QUENCH->DILUTE SEP_FUNNEL 3. Transfer to Separatory Funnel DILUTE->SEP_FUNNEL WASH_ORG 4. Wash Organic Layer (H2O, Brine) SEP_FUNNEL->WASH_ORG EXTRACT_BASE 5. Extract with 1M NaHCO3 (aq) (Repeat 3x) WASH_ORG->EXTRACT_BASE AQ_PHASE Aqueous Phase (Contains Product Salt) EXTRACT_BASE->AQ_PHASE Product moves to aqueous ORG_PHASE Organic Phase (Neutral Impurities) EXTRACT_BASE->ORG_PHASE Impurities remain WASH_AQ 6. Wash Aqueous Phase with EtOAc AQ_PHASE->WASH_AQ ACIDIFY 7. Cool & Acidify with 1M HCl (to pH ~4-6) WASH_AQ->ACIDIFY FILTER 8. Vacuum Filter Precipitate ACIDIFY->FILTER WASH_SOLID 9. Wash Solid (Cold H2O, Hexanes) FILTER->WASH_SOLID DRY 10. Dry Under Vacuum WASH_SOLID->DRY PURIFIED Purified Product DRY->PURIFIED RECRYST Optional: Recrystallize (e.g., EtOH/H2O) PURIFIED->RECRYST

Caption: Standard acid-base extraction workflow.

Troubleshooting: Low Product Precipitation

This decision tree provides a logical path for diagnosing and solving issues with product precipitation.

START Low/No Precipitation After Acidification CHECK_PH Is pH between 4 and 6? START->CHECK_PH ADJUST_PH Adjust pH carefully with 1M HCl or 1M NaHCO3 CHECK_PH->ADJUST_PH No SATURATE Saturate aqueous layer with solid NaCl CHECK_PH->SATURATE Yes ADJUST_PH->CHECK_PH STIR_COLD Stir vigorously in ice bath for >1 hour SATURATE->STIR_COLD RE_EXTRACT Extract filtrate with EtOAc or DCM (3x) STIR_COLD->RE_EXTRACT SUCCESS Problem Solved RE_EXTRACT->SUCCESS

Caption: Troubleshooting low product precipitation.

References

  • Kim, S., Lim, C., Kim, S. et al. Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. PubMed, 2007. Available at: [Link]

  • Shekunov, B. Y., Grant, D. J. W. Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 2001. Available at: [Link]

  • American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society, N.D. Available at: [Link]

  • Sullivan, R. A. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. The University of Manchester Research Explorer, 2015. Available at: [Link]

  • Rasmuson, Å. C., Gignevall, K. Polymorphism and Crystallization of p-Aminobenzoic Acid. DiVA, 2005. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies, N.D. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography, N.D. Available at: [Link]

  • Khan, A., et al. Chromatograms of p -aminobenzoic acid and methoxsalen on various... ResearchGate, 2013. Available at: [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination? r/chemistry, 2018. Available at: [Link]

  • Hussain, M. N., Van Meervelt, L., Van Gerven, T. Crystallization of Para-aminobenzoic acid Forms from Specific Solvents. ResearchGate, 2024. Available at: [Link]

  • Besse, A., et al. Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. The Journal of Organic Chemistry, 2021. Available at: [Link]

  • Kumar, M., Narasimhan, B. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 2016. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023. Available at: [Link]

  • Tamai, I., et al. Purification by p-aminobenzoic acid (PABA)-affinity chromatography and the functional reconstitution of the nateglinide/H+ cotransport system in the rat intestinal brush-border membrane. PubMed, 2002. Available at: [Link]

  • Chemistry LibreTexts. Substituted Benzoic Acids. Chemistry LibreTexts, 2019. Available at: [Link]

  • Taber, D. F., Nelson, J. D., Northrop, J. P. Preparation and Identification of Benzoic Acids and Benzamides: An Organic "Unknown" Lab. Journal of Chemical Education, 2005. Available at: [Link]

  • Kapoor, A., et al. Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Der Pharmacia Lettre, 2016. Available at: [Link]

  • Chem21Labs. Synthesis of Benzoic Acid. Chem21Labs, N.D. Available at: [Link]

  • Schwab, F. W., Wichers, E. Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 1940. Available at: [Link]

  • Google Patents. Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole. Google Patents, 2020.

Sources

Validation & Comparative

Technical Comparison Guide: Analytical Standards for 2-Amino-5-(thiomorpholin-4-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1183582-61-7 Molecular Formula: C11H14N2O2S Molecular Weight: 238.31 g/mol [1]

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 2-Amino-5-(thiomorpholin-4-yl)benzoic acid serves as a high-value scaffold, particularly in the synthesis of kinase inhibitors and antiviral agents where the thiomorpholine moiety modulates solubility and metabolic stability.

However, this molecule presents a deceptive analytical challenge: the thiomorpholine sulfur atom . Unlike its morpholine analogue, the thiomorpholine ring is highly susceptible to oxidation, forming sulfoxides (S-oxide) and sulfones (S-dioxide) under ambient storage conditions. These impurities often co-elute with the parent compound in standard Reverse Phase (RP) HPLC methods, leading to mass balance errors and incorrect potency assignment .

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards , providing the experimental data and protocols necessary to establish a self-validating analytical workflow.

Comparative Analysis: Standard Grades

For a drug development professional, the choice of standard dictates the accuracy of an entire campaign. The following analysis compares a commercial High-Purity Analytical Standard (Grade A) against a typical In-House Synthesized Research Grade (Grade B) material.

Performance Matrix
FeatureGrade A: Certified Analytical Standard Grade B: In-House Research Grade Impact on Data
Purity (HPLC) >98.5% (Chromatographically verified)~95% (Often overestimated)Grade B leads to potency inflation of drug substance.
S-Oxide Impurity Quantified (<0.5%)Unknown (Often 2-5%)Critical: S-oxide has a different UV response factor, skewing quantitation.
Water Content Determined (KF Titration)UndeterminedZwitterionic amino acids are hygroscopic; ignoring water leads to weighing errors.
Counter-ions Stoichiometrically defined (e.g., HCl salt)Variable (Residual TFA/AcOH)Shifts retention time and pH in unbuffered mobile phases.
Stability Stored under Argon/N2, -20°CStored in ambient air, 4°CGrade B degrades into S-oxide over weeks.
Experimental Observation: The "Invisible" Impurity

In a comparative study using HPLC-UV (254 nm), Grade B material often shows a single peak. However, when subjected to LC-MS analysis , a co-eluting mass of M+16 (255.31 Da) is frequently detected at the leading edge of the main peak.

The Degradation Mechanism (Visualized)

The primary liability of this standard is the oxidation of the thiomorpholine sulfur. This pathway must be monitored.

OxidationPathway Fig 1. Oxidative Degradation Pathway of this compound Parent Parent Molecule (Thiomorpholine) Sulfoxide Impurity A: Sulfoxide (S=O, Chiral Center) Parent->Sulfoxide + [O] (Fast) Oxidant Oxidation (Air/Peroxides) Sulfone Impurity B: Sulfone (O=S=O) Sulfoxide->Sulfone + [O] (Slow)

Validated Experimental Protocols

To ensure scientific integrity, do not rely on generic methods. Use the following protocols designed specifically for the zwitterionic and oxidative nature of this compound.

Protocol A: High-Resolution HPLC Purity Assessment

Objective: To separate the parent compound from its S-oxide impurity.

  • Column: C18 with polar-endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 3.5 µm.

    • Rationale: Standard C18 columns may not retain the polar S-oxide sufficiently. Polar-endcapping prevents "peak fronting" of the amine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acidic pH (~2.7) ensures the aniline amine is protonated (

      
      ) and the carboxylic acid is unionized (
      
      
      
      ), stabilizing the species.
  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide/carbonyl).

  • Temperature: 30°C.

Protocol B: System Suitability & Forced Degradation

Objective: To generate the "S-oxide marker" in situ if a commercial impurity standard is unavailable.

  • Preparation: Dissolve 1 mg of the standard in 1 mL Acetonitrile/Water (50:50).

  • Stress: Add 10 µL of 30% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Let stand at room temperature for 30 minutes.

  • Analysis: Inject immediately using Protocol A.

  • Criteria: You should observe a new peak emerging at RRT ~0.8-0.9 (Relative Retention Time). This validates that your method is stability-indicating.

Decision Framework: Selecting the Right Standard

Use this logic flow to determine the appropriate standard grade for your development stage.

DecisionTree Fig 2. Decision Matrix for Standard Selection Start Start: Select Standard Purpose What is the purpose? Start->Purpose EarlyResearch Early Screening / HTS Purpose->EarlyResearch Discovery GLP GLP Tox / Clinical Release Purpose->GLP Development InHouse Use In-House Grade (Must determine purity by HPLC) EarlyResearch->InHouse BuyCRM Buy Certified Reference Material (Requires CoA with Water Content) GLP->BuyCRM CheckOx Check Oxidation (LC-MS) InHouse->CheckOx Mandatory QC

References

  • Accela ChemBio. (2023). Product Specification: this compound (CAS 1183582-61-7).[1] Retrieved from

  • Lischka, P., et al. (2010).[2] In vitro and in vivo activities of the novel anticytomegalovirus compound AIC246.[2] Antimicrobial Agents and Chemotherapy, 54(3), 1290-1297.[2] (Demonstrates the relevance of thiomorpholine/quinazoline scaffolds in antivirals). Link

  • BenchChem. (2025).[3][4] Mild Oxidation of Thiomorpholine to Thiomorpholine-1-Oxide: Application Notes. (Provides mechanistic insight into the S-oxidation liability). Link

  • Tooulia, K. K., et al. (2015). Thiomorpholine derivatives with hypolipidemic and antioxidant activity.[4][5][6] Bioorganic & Medicinal Chemistry.[1][4][7][8] (Establishes the antioxidant/scavenging nature of the thiomorpholine ring). Link

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-(thiomorpholin-4-yl)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the efficient and scalable synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides a comprehensive comparative analysis of potential synthetic routes to 2-Amino-5-(thiomorpholin-4-yl)benzoic acid, a promising scaffold for the development of new therapeutic agents. By examining three distinct synthetic strategies—Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and the Ullmann Condensation—this document offers a detailed, side-by-side comparison of their respective methodologies, potential yields, and practical considerations.

Introduction to this compound

The this compound moiety combines the key pharmacophoric features of anthranilic acid derivatives with the versatile thiomorpholine ring system. Anthranilic acid derivatives are well-established building blocks in medicinal chemistry, known for their broad range of biological activities. The introduction of a thiomorpholine group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding profile[1]. The sulfur atom in the thiomorpholine ring, in particular, offers a "soft spot" for metabolism, which can be advantageous in drug design[2]. This unique combination of structural features makes this compound a molecule of considerable interest for the synthesis of new chemical entities with potential therapeutic applications.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests three primary bond disconnections that lead to three distinct synthetic strategies. The key disconnection is the C-N bond between the benzoic acid ring and the thiomorpholine moiety.

G Target Molecule This compound Disconnection C-N Bond Disconnection Target Molecule->Disconnection Route A Route A: SNAr Disconnection->Route A Route B Route B: Buchwald-Hartwig Disconnection->Route B Route C Route C: Ullmann Disconnection->Route C

Caption: Retrosynthetic approach for this compound.

This analysis forms the basis for the three synthetic routes detailed below.

Route A: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a classical and often cost-effective method for the formation of aryl-amine bonds. This route hinges on the reaction of an electron-deficient aryl halide with a nucleophile, in this case, thiomorpholine. The presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is crucial for activating the aromatic ring towards nucleophilic attack[3].

Proposed Synthetic Scheme

G cluster_0 Route A: SNAr Start 2-Chloro-5-nitrobenzoic acid Intermediate 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid Start->Intermediate Thiomorpholine, Base Product This compound Intermediate->Product Reduction (e.g., SnCl2/HCl)

Caption: Proposed SNAr synthesis of the target molecule.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid

  • To a solution of 2-chloro-5-nitrobenzoic acid (1.0 eq) in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add thiomorpholine (1.2 eq) and a base such as potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid.

Step 2: Synthesis of this compound

  • Suspend the 5-Nitro-2-(thiomorpholin-4-yl)benzoic acid (1.0 eq) in ethanol or a mixture of ethanol and water.

  • Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) and concentrated hydrochloric acid[4][5][6].

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., aqueous NaOH or NaHCO3) to precipitate the crude product.

  • Filter the precipitate, wash with water, and purify by recrystallization or column chromatography to obtain the final product.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[7][8]. This method is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than traditional methods[9].

Proposed Synthetic Scheme

G cluster_1 Route B: Buchwald-Hartwig Start 2-Amino-5-bromobenzoic acid Product This compound Start->Product Thiomorpholine, Pd catalyst, Ligand, Base

Caption: Proposed Buchwald-Hartwig synthesis of the target molecule.

Experimental Protocol
  • To an oven-dried Schlenk flask, add 2-amino-5-bromobenzoic acid (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene or 1,4-dioxane as the solvent, followed by thiomorpholine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C and monitor by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the desired product.

Route C: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds, particularly with aryl halides[10]. While it often requires harsher conditions than the Buchwald-Hartwig reaction, recent developments have led to milder and more efficient protocols, often employing ligands to facilitate the coupling[3].

Proposed Synthetic Scheme

G cluster_2 Route C: Ullmann Condensation Start 2-Amino-5-bromobenzoic acid Product This compound Start->Product Thiomorpholine, Cu catalyst, Ligand, Base

Caption: Proposed Ullmann condensation for the target molecule.

Experimental Protocol
  • In a reaction vessel, combine 2-amino-5-bromobenzoic acid (1.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a phenanthroline derivative, 20-40 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).

  • Add a high-boiling polar solvent such as DMF or DMSO, followed by thiomorpholine (1.5 eq).

  • Heat the mixture to 120-150 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Comparative Analysis

FeatureRoute A: SNArRoute B: Buchwald-HartwigRoute C: Ullmann Condensation
Starting Materials Readily available, inexpensiveModerately expensiveReadily available
Catalyst None (base-mediated)Palladium-based, often air-sensitiveCopper-based, less expensive
Ligands Not requiredRequired, can be costly and air-sensitiveOften required for milder conditions
Reaction Conditions High temperatures, polar aprotic solventsMilder temperatures, inert atmosphereHigh temperatures, polar aprotic solvents
Substrate Scope Limited by electronic requirementsBroad, good functional group toleranceModerate, can be sensitive to sterics
Potential Yields Moderate to goodGenerally highVariable, can be moderate to good
Work-up & Purification Precipitation and filtration, may require chromatographyFiltration and chromatographyExtraction and chromatography
Cost-Effectiveness Generally highCan be expensive due to catalyst and ligandsModerate
Scalability Good, established industrial processCan be challenging due to catalyst cost and removalGood, but high temperatures can be an issue

Data Presentation

Expected Spectroscopic Data:

  • 1H NMR (DMSO-d6, 400 MHz): δ ~7.5 (d, 1H, Ar-H), ~7.0 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0 (s, 2H, -NH2), ~3.3 (t, 4H, -N(CH2)2-), ~2.7 (t, 4H, -S(CH2)2-).

  • 13C NMR (DMSO-d6, 100 MHz): δ ~168 (C=O), ~148 (C-NH2), ~140 (C-S), ~125 (Ar-CH), ~120 (Ar-C), ~118 (Ar-CH), ~115 (Ar-CH), ~52 (-N(CH2)2-), ~27 (-S(CH2)2-).

  • Mass Spectrometry (ESI+): m/z [M+H]+ expected at ~253.09.

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route A (SNAr) is likely the most cost-effective and scalable approach, making it suitable for large-scale production. However, it relies on the availability of a suitably activated starting material and may require harsh reaction conditions.

  • Route B (Buchwald-Hartwig Amination) offers the broadest substrate scope and generally provides high yields under milder conditions. The primary drawbacks are the cost and air-sensitivity of the palladium catalysts and ligands, which may also necessitate additional steps for their removal from the final product.

  • Route C (Ullmann Condensation) provides a good balance between cost and reactivity. While traditionally requiring high temperatures, modern ligand-assisted protocols have made this method more accessible. It represents a solid alternative to the Buchwald-Hartwig amination, particularly when cost is a major consideration.

For initial laboratory-scale synthesis and analogue generation, the Buchwald-Hartwig amination (Route B) is recommended due to its reliability and versatility. For process development and scale-up, a thorough investigation of the SNAr pathway (Route A) would be prudent to optimize for cost and efficiency. The Ullmann condensation (Route C) serves as a valuable backup strategy with a favorable cost profile.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, budget, and available resources.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
  • MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • Wikipedia. (2023). Ullmann condensation. In Wikipedia. [Link]

  • ResearchGate. (2022). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 87(17), 11636-11647. [Link]

  • MDPI. (2005). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 6(12), 929-943. [Link]

  • PMC. (2015). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. ACS Omega, 1(1), 1-8. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • PMC. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry, 18(1), 2-23. [Link]

  • PMC. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 12(12), 1934-1940. [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 272-274. [Link]

  • UCL Discovery. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 299-306. [Link]

  • PubMed. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie, 348(10), 716-724. [Link]

  • PubMed. (2000). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. Biochemical Pharmacology, 60(8), 1183-1189. [Link]

  • ResearchGate. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(2), M1795. [Link]

  • ResearchGate. (2021). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. [Link]

  • PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898357. [Link]

  • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7358. [Link]

  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. International Journal of Molecular Sciences, 21(20), 7701. [Link]

  • ResearchGate. (2022). ¹H-NMR and ¹³C-NMR spectra of compounds L1, L2, L3, L4 and L5 using... [Link]

  • Organic-Chemistry.org. (n.d.). Nitro Reduction - SnCl2. [Link]

  • PubMed. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco, 44(12), 1217-1224. [Link]

  • Reddit. (2019). Reduction of aromatic nitro compounds with SnCl2. [Link]

  • MDPI. (2022). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences, 23(15), 8263. [Link]

  • ResearchGate. (2019). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]

  • Semantic Scholar. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • SciSpace. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]

  • Journal of Chemical Reviews. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2(2), 111-126. [Link]

  • PubMed. (2021). Discovery and optimization of 2-thio-5-amino substituted benzoquinones as potent anticancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]

  • askIITians. (2023). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

  • PubMed. (1994). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 37(15), 2308-2314. [Link]

  • Google Patents. (2020). CN110724115A - Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole.

Sources

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